1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C15H18FNO4 and a molecular weight of 295.31 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is often used in medicinal chemistry due to its versatile biological activity .
Preparation Methods
The synthesis of 1-benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other cyclic or acyclic precursors.
Functionalization: The pyrrolidine ring is then functionalized to introduce the benzyloxycarbonyl and fluoroethyl groups.
Final Steps:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, influencing their activity. The benzyloxycarbonyl and fluoroethyl groups can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A simpler derivative with different biological activity.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that can alter their chemical and biological properties.
Prolinol: A hydroxylated derivative with distinct stereochemistry and biological effects.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H18FNO4 |
---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
3-(2-fluoroethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18FNO4/c16-8-6-15(13(18)19)7-9-17(11-15)14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) |
InChI Key |
OOYUFXZKGSXSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(CCF)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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